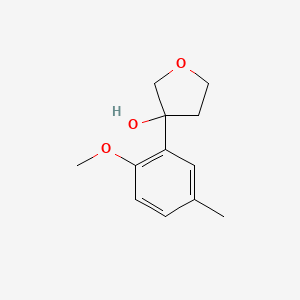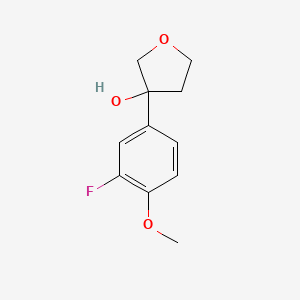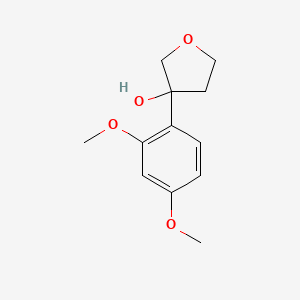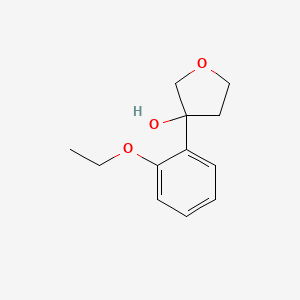
3-(2-Ethoxyphenyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethoxyphenyl)oxolan-3-ol is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features an oxolane ring substituted with a 2-ethoxyphenyl group and a hydroxyl group at the 3-position. The presence of both an aromatic ring and an ether moiety in its structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)oxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For instance, the reaction of 2-ethoxyphenylacetic acid with ethylene glycol in the presence of an acid catalyst can lead to the formation of the oxolane ring. The reaction conditions typically involve heating the mixture under reflux to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the cyclization process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(2-Ethoxyphenyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The aromatic ring can undergo hydrogenation to form a saturated ring.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-(2-ethoxyphenyl)oxolan-3-one.
Reduction: Formation of 3-(2-ethoxycyclohexyl)oxolan-3-ol.
Substitution: Formation of 3-(2-substituted phenyl)oxolan-3-ol derivatives.
科学研究应用
3-(2-Ethoxyphenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Ethoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound may modulate signaling pathways by interacting with enzymes or receptors involved in cellular processes.
相似化合物的比较
Similar Compounds
- 3-(2-Methoxyphenyl)oxolan-3-ol
- 3-(2-Propoxyphenyl)oxolan-3-ol
- 3-(2-Butoxyphenyl)oxolan-3-ol
Uniqueness
3-(2-Ethoxyphenyl)oxolan-3-ol is unique due to the presence of the ethoxy group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it distinct from its analogs with different alkoxy groups.
属性
IUPAC Name |
3-(2-ethoxyphenyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-11-6-4-3-5-10(11)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPKNAOKLWSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
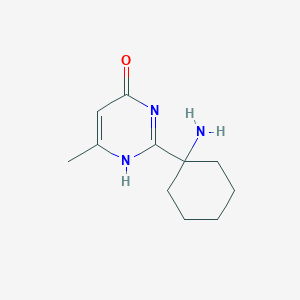
![[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B7861569.png)
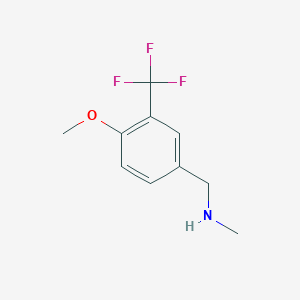
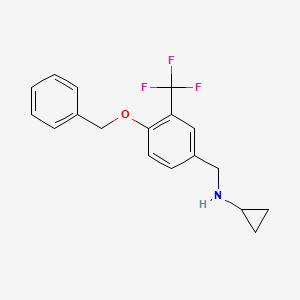
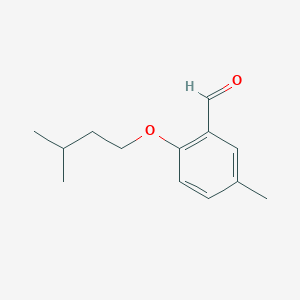
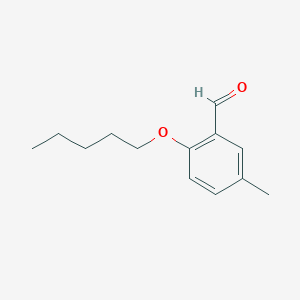
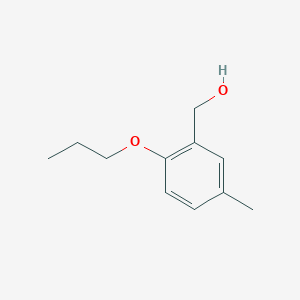
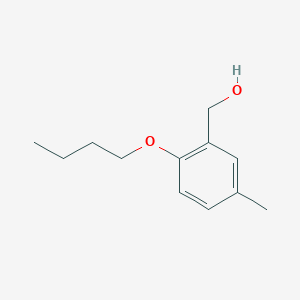
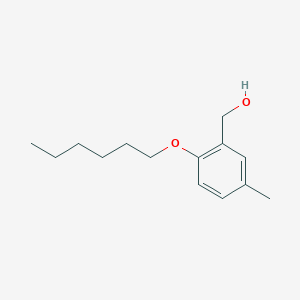
![4-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B7861634.png)
